molecular formula C15H11ClN2O2 B8605275 6-((6-chloropyridin-3-yl)methoxy)quinolin-2(1H)-one

6-((6-chloropyridin-3-yl)methoxy)quinolin-2(1H)-one

Cat. No. B8605275
M. Wt: 286.71 g/mol
InChI Key: AQZIYMMSIZNVIQ-UHFFFAOYSA-N
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Patent
US08841301B2

Procedure details

2-chloro-5-(chloromethyl)pyridine (0.995 g, 6.14 mmol) was added slowly to a well-stirred mixture of 6-hydroxyquinolin-2(1H)-one (0.9 g, 5.58 mmol), K2CO3 (1.158 g, 8.38 mmol) and potassium iodide (0.927 g, 5.58 mmol) in DMF (18 mL) at 40° C. The reaction mixture was stirred at 40° C. for 18 h and poured into ice/water. The suspension was filtered and the filter cake taken up in methanol/DCM and purified by flash chromatography on silica gel using 1-5% (10% ammonium hydroxide in methanol)/DCM. The desired fractions were concentrated to give 6-((6-chloropyridin-3-yl)methoxy)quinolin-2(1H)-one as a beige solid (1.0 g, 63%). 1H NMR (400 MHz, DMSO-d6) δ ppm 11.69 (1H, s), 8.55 (1H, d, J=2.01 Hz), 7.98 (1H, dd, J=8.03, 2.51 Hz), 7.85 (1H, d, J=9.54 Hz), 7.58 (1H, d, J=8.03 Hz), 7.18-7.32 (2H, m), 6.51 (1H, d, J=9.54 Hz), 5.19 (2H, s). LCMS: R.T.=3.07; [M+H]+=287.01.
Quantity
0.995 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.158 g
Type
reactant
Reaction Step One
Quantity
0.927 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Cl)=[CH:4][N:3]=1.[OH:10][C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[NH:17][C:16](=[O:21])[CH:15]=[CH:14]2.C([O-])([O-])=O.[K+].[K+].[I-].[K+]>CN(C=O)C>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([CH2:8][O:10][C:11]2[CH:12]=[C:13]3[C:18](=[CH:19][CH:20]=2)[NH:17][C:16](=[O:21])[CH:15]=[CH:14]3)=[CH:6][CH:7]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0.995 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)CCl
Name
Quantity
0.9 g
Type
reactant
Smiles
OC=1C=C2C=CC(NC2=CC1)=O
Name
Quantity
1.158 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.927 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
18 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 40° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel using 1-5% (10% ammonium hydroxide in methanol)/DCM
CONCENTRATION
Type
CONCENTRATION
Details
The desired fractions were concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC=C(C=N1)COC=1C=C2C=CC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.